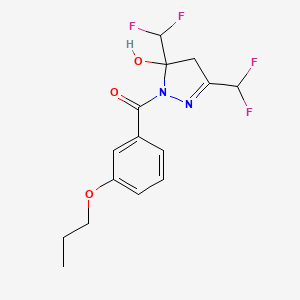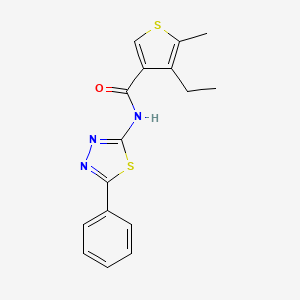![molecular formula C21H27N3O2S B4266558 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266558.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide, also known as A-438079, is a potent and selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels expressed on immune cells, including macrophages and microglia, and are involved in the regulation of inflammation and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes.
Wirkmechanismus
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide acts as a competitive antagonist of P2X7 receptors, binding to the ATP-binding site and blocking the channel pore. P2X7 receptors are activated by extracellular ATP, which leads to the influx of calcium and sodium ions and the release of pro-inflammatory cytokines. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide inhibits these effects by preventing ATP from binding to the receptor and blocking the ion channel.
Biochemical and physiological effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cytokine release, reduction of neuropathic pain, and suppression of cancer cell growth and metastasis. These effects are mediated by the blockade of P2X7 receptors and the downstream signaling pathways involved in inflammation, pain, and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in lab experiments include its high potency and selectivity for P2X7 receptors, which allows for specific modulation of this target without affecting other ion channels or receptors. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, the limitations of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide include its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings. Additionally, the effects of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide may be influenced by other factors, such as the concentration and duration of exposure, which need to be carefully controlled in order to obtain reliable results.
Zukünftige Richtungen
There are several potential future directions for the use of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the role of P2X7 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases, suggesting that P2X7 receptor antagonists may have therapeutic potential for treating neurodegeneration. Another area of interest is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and reduced toxicity, which could lead to the development of new drugs for the treatment of inflammation, pain, and cancer.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. For example, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce neuropathic pain in animal models, and suppress the growth and metastasis of cancer cells. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has also been used as a tool to study the pharmacology and signaling pathways of P2X7 receptors.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-3-4-15(2)19(7-14)27(25,26)23-20-5-6-24(22-20)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18H,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWDAKAAFKBWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Adamantan-1-YL)-1H-pyrazol-3-YL]-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-cyclopropyl-5-(difluoromethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266536.png)

![1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4266541.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266552.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4266563.png)

![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266576.png)
![1-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4266585.png)